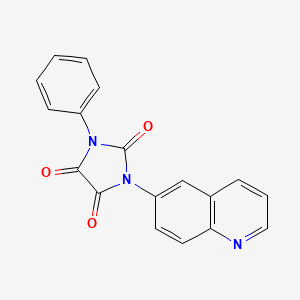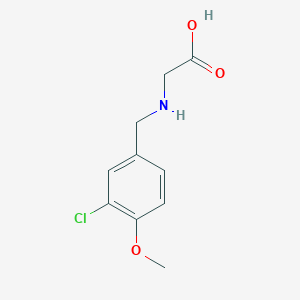amino}-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12480073.png)
4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-(4-phenylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a sulfonyl group and a phenylbutan-2-yl substituent, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, sulfonylation, and the introduction of the phenylbutan-2-yl group. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Phenylbutan-2-yl Group: This step involves the alkylation of the intermediate with a phenylbutan-2-yl halide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenylbutan-2-yl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide can be compared with other similar compounds, such as:
4-{(3,4-dimethoxyphenyl)sulfonylamino]-N-methylbenzamide: This compound has a similar structure but lacks the phenylbutan-2-yl group.
4-{(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethylphenyl)benzamide: This compound has a different substituent on the benzamide core.
The uniqueness of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(4-phenylbutan-2-yl)benzamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C26H30N2O5S/c1-19(10-11-20-8-6-5-7-9-20)27-26(29)21-12-14-22(15-13-21)28(2)34(30,31)23-16-17-24(32-3)25(18-23)33-4/h5-9,12-19H,10-11H2,1-4H3,(H,27,29) |
InChI Key |
OHMSAGGIBQRKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12479990.png)
![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)
![4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12480000.png)
![4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480002.png)


![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B12480030.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12480037.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12480042.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12480048.png)
![2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol](/img/structure/B12480056.png)

![2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12480065.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride](/img/structure/B12480089.png)
